molecular formula C15H25N3O B8715474 2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline

2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline

Cat. No.: B8715474
M. Wt: 263.38 g/mol
InChI Key: IMTJONOQSZBIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a methyloxy group and a piperazinyl group substituted with a 2-methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Alkylation: The amino group is alkylated with 2-methylpropyl bromide to introduce the 2-methylpropyl chain.

    Methoxylation: Finally, the compound is methoxylated to introduce the methyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride
  • 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine
  • 1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-4-methylpyridinium chloride

Uniqueness

2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyloxy group and a piperazinyl group with a 2-methylpropyl chain sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline

InChI

InChI=1S/C15H25N3O/c1-12(2)11-17-6-8-18(9-7-17)13-4-5-14(16)15(10-13)19-3/h4-5,10,12H,6-9,11,16H2,1-3H3

InChI Key

IMTJONOQSZBIQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)C2=CC(=C(C=C2)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-[3-(methyloxy)-4-nitrophenyl]-4-(2-methylpropyl)piperazine (1.7 g, 5.82 mmol), FeCl3 (0.280 g, 1.75 mmol), activated carbon (2.0 g), and hydrazine hydrate (2.23 mL, 70 mmol) was heated in methanol (50 mL) for 3 hours. The mixture was filtered over celite and concentrated to give 2-(methyloxy)-4-[4-(2-methylpropyl)-1-piperazinyl]aniline as a white solid (1.24 g, 4.80 mmol, 83% yield). 1H NMR (400 MHz, CDCl3) δ ppm 0.94 (d, J=6.22 Hz, 6 H), 1.85 (s, 1 H), 2.20 (s, 2 H), 2.61 H), 3.10 (s, 4 H), 3.54 (s, 2 H), 3.83 (s, 3 H), 6.43 (m, 1 H), 6.52 (d, J=1.83 Hz, 1 H), 6.64 (d, J=8.42 Hz, 1 H).
Name
1-[3-(methyloxy)-4-nitrophenyl]-4-(2-methylpropyl)piperazine
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
2.23 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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